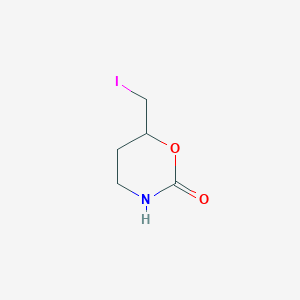
6-(Iodomethyl)-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Iodomethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of an iodomethyl group attached to the oxazinan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1,3-oxazinan-2-one typically involves the introduction of an iodomethyl group into the oxazinan-2-one ring. One common method is the reaction of oxazinan-2-one with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate or manganese dioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinan-2-one derivatives.
Scientific Research Applications
6-(Iodomethyl)-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-1,3-oxazinan-2-one involves the reactivity of the iodomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but without the oxazinan-2-one ring.
6-(Bromomethyl)-1,3-oxazinan-2-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.
6-(Chloromethyl)-1,3-oxazinan-2-one: Another analog with a chloromethyl group.
Uniqueness
6-(Iodomethyl)-1,3-oxazinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions.
Properties
Molecular Formula |
C5H8INO2 |
|---|---|
Molecular Weight |
241.03 g/mol |
IUPAC Name |
6-(iodomethyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |
InChI Key |
XNBVRUAGLFOHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)OC1CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


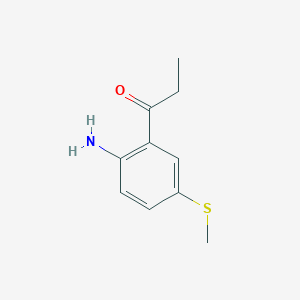

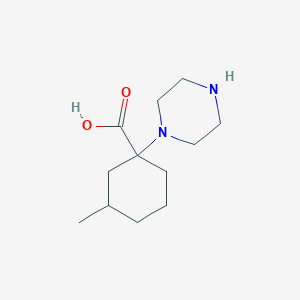
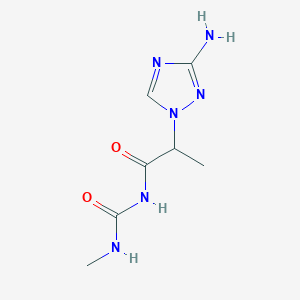
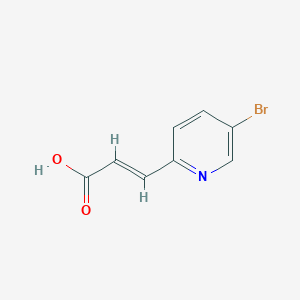


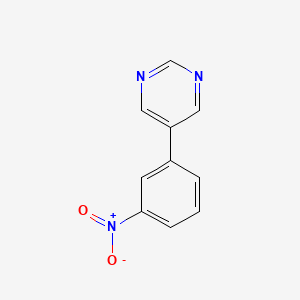


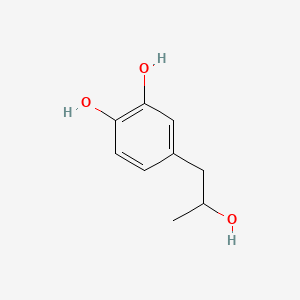


![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
